2-Hydroxybutyl piperidine-1-carbodithioate
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Overview
Description
2-Hydroxybutyl piperidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their wide range of applications in various fields, including agriculture, medicine, and industry. The structure of this compound consists of a piperidine ring attached to a carbodithioate group, with a hydroxybutyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl piperidine-1-carbodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and epoxides. The reaction typically takes place in ethanol at room temperature, making it a relatively simple and efficient process . The reaction conditions are mild, and the process does not require a catalyst, which makes it environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybutyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the hydroxybutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Hydroxybutyl piperidine-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Hydroxybutyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can chelate metal ions, which may inhibit metalloenzymes. Additionally, the compound can interact with cellular thiols, affecting redox balance and leading to potential cytotoxic effects. The exact molecular pathways are still under investigation, but these interactions are believed to contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl piperidine-1-carbodithioate
- 2-Hydroxypropyl piperidine-1-carbodithioate
- 2-Hydroxybutyl morpholine-1-carbodithioate
Comparison
2-Hydroxybutyl piperidine-1-carbodithioate is unique due to its specific hydroxybutyl substituent, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
922164-94-1 |
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Molecular Formula |
C10H19NOS2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
2-hydroxybutyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H19NOS2/c1-2-9(12)8-14-10(13)11-6-4-3-5-7-11/h9,12H,2-8H2,1H3 |
InChI Key |
FDUSYVTUHZYEOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(=S)N1CCCCC1)O |
Origin of Product |
United States |
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